molecular formula C10H21NO2 B13169097 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol

4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol

Cat. No.: B13169097
M. Wt: 187.28 g/mol
InChI Key: XIEOMEYIZAOLDC-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is a synthetic compound that belongs to the class of oxanols This compound is characterized by its unique structure, which includes an aminopropyl group and an ethyloxan ring

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-2-ethyloxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-3-9-6-10(12,4-5-13-9)8(2)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

XIEOMEYIZAOLDC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCO1)(C(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol typically involves the reaction of 2-ethyloxan-4-one with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.

    Reduction: Reduction reactions can convert the oxan ring to a more saturated form.

    Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxanone derivatives, reduced oxanols, and substituted aminopropyl oxanols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, modulating their activity. The oxan ring structure may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as changes in cellular signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminopropan-2-yl)-2-fluorophenol: A compound with a similar aminopropyl group but a different aromatic ring structure.

    1-Aminopropan-2-ol: A simpler compound with an aminopropyl group and a hydroxyl group.

    2-Fluoroamphetamine: A compound with a similar aminopropyl group but a different ring structure.

Uniqueness

4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol is unique due to its oxan ring structure, which imparts distinct chemical and biological properties This structure allows for specific interactions with molecular targets that are not possible with other similar compounds

Biological Activity

4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol, also known as a derivative of 1-aminopropan-2-ol, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, an ether linkage, and a hydroxyl group. Its structure can be represented as follows:

C5H13NO2\text{C}_5\text{H}_{13}\text{NO}_2

This compound is a chiral molecule with two stereoisomers, which may exhibit different biological activities.

Metabolism and Enzymatic Activity

Research indicates that 1-aminopropan-2-ol, a precursor to this compound, is metabolized by various microbial strains, particularly Pseudomonas species. Key findings include:

  • Microbial Metabolism : Pseudomonas sp. P6 can utilize both stereoisomers of 1-aminopropan-2-ol as a carbon source, leading to the formation of propionaldehyde and propionate via intermediary metabolites such as amino alcohol O-phosphates .
  • Enzymatic Pathways : The metabolism involves several enzymes:
    • Amino Alcohol Kinase : Converts 1-aminopropan-2-ol to its O-phosphate form.
    • Phospho-Lyase : Facilitates the conversion of amino alcohol O-phosphate to propionaldehyde.
    • Aldehyde Dehydrogenase : Oxidizes propionaldehyde to propionate .
  • Optimal Conditions : The enzymatic activities are influenced by pH levels, with optimal activity observed around pH 8 for phospho-lyase enzymes .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Studies have shown that derivatives of amino alcohols exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Cytotoxicity and Cancer Research

Emerging research indicates that certain amino alcohol derivatives may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making these compounds candidates for further investigation in oncology .

Case Studies

Several case studies highlight the biological implications of amino alcohols:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that modified amino alcohols inhibited the growth of Staphylococcus aureus, showcasing their potential as antimicrobial agents .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines treated with amino alcohol derivatives indicated a significant reduction in cell viability, suggesting a pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 4-(1-Aminopropan-2-yl)-2-ethyloxan-4-ol in laboratory settings?

  • Methodological Answer :

  • Use NIOSH/EN 166-compliant eye protection (safety glasses and face shields) and chemical-resistant gloves (e.g., nitrile) to prevent skin contact .
  • Ensure local exhaust ventilation to avoid inhalation of aerosols or vapors. In case of spills, collect material using non-sparking tools and store in sealed containers for professional disposal .
  • Follow emergency procedures for exposure: rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Q. What spectroscopic and crystallographic methods are effective for structural characterization of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is optimal for resolving stereochemistry and hydrogen-bonding networks. Ensure high-resolution data collection (e.g., <1.0 Å) to minimize model bias .
  • Complement with NMR spectroscopy : use 1^1H/13^13C NMR to confirm proton environments and DEPT-135 for carbon hybridization. Assign chiral centers via NOESY or chiral derivatization .

Q. What synthetic strategies optimize enantiomeric purity of this compound?

  • Methodological Answer :

  • Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during oxane ring formation. Use kinetic resolution with immobilized lipases (e.g., CAL-B) to separate enantiomers .
  • Monitor purity via HPLC with chiral columns (e.g., Chiralpak IA) and validate using polarimetry or circular dichroism .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be resolved?

  • Methodological Answer :

  • Conduct controlled solubility assays in standardized solvents (e.g., water, DMSO) at fixed temperatures (25°C ± 0.5°C). Use UV-Vis spectroscopy or gravimetric analysis for quantification .
  • Apply statistical meta-analysis to identify outliers and assess variables like pH, ionic strength, or particle size that may influence discrepancies .

Q. Which enzymatic pathways are implicated in the biosynthesis or degradation of this compound, and how can they be validated experimentally?

  • Methodological Answer :

  • Screen for lyases (EC 4.1.1.81 homologs) using substrate-specific assays. Monitor CO2_2 release via gas chromatography or isotopically labeled 13^{13}C-tracing .
  • Validate pathways via gene knockout models (CRISPR/Cas9) in microbial hosts (e.g., E. coli) and analyze metabolic intermediates via LC-MS .

Q. What computational models predict the reactivity of this compound under varying chemical conditions?

  • Methodological Answer :

  • Use density functional theory (DFT) to simulate reaction pathways (e.g., B3LYP/6-31G* level). Validate predictions with microkinetic modeling and experimental kinetic data (e.g., Arrhenius plots) .
  • Incorporate molecular dynamics (MD) simulations to assess solvent effects and transition-state stabilization in aqueous/organic matrices .

Data Management and Ethical Considerations

Q. How can researchers balance open-data sharing with confidentiality when publishing datasets on this compound?

  • Methodological Answer :

  • Implement de-identification protocols (e.g., removing lab-specific metadata) and use controlled-access repositories (e.g., Zenodo) for sensitive data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Consult institutional data protection offices to align with GDPR or HIPAA standards for handling structural or toxicological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.